molecular formula C16H9BrFNO3 B2660675 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 313669-61-3

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2660675
CAS No.: 313669-61-3
M. Wt: 362.154
InChI Key: XGBAOUYMTLQWBF-UHFFFAOYSA-N
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Description

6-Bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for advanced chemical and pharmacological research. This compound belongs to a class of molecules where a coumarin core, substituted at the 6-position with a bromine atom, is functionalized at the 3-position with a carboxamide linker attached to a 2-fluorophenyl ring. This specific architecture is of significant interest in medicinal chemistry for constructing novel molecular scaffolds with potential bioactivity. The coumarin nucleus is a privileged structure in drug discovery, known for its diverse pharmacological profiles. Research on closely related coumarin-3-carboxamide hybrids has demonstrated their utility as key intermediates for synthesizing more complex heterocyclic systems, such as pyrazolopyrimidines and thiadiazoles, which have shown promising antitumor activities in vitro . Furthermore, coumarin derivatives have been extensively studied as potential inhibitors of enzymes relevant to neurodegenerative diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The incorporation of a bromine atom and a fluorinated anilide moiety in this molecule is a strategic modification that can enhance binding affinity and selectivity towards biological targets, as these halogens are often used to modulate electronic properties, lipophilicity, and metabolic stability. This product is supplied for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-bromo-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBAOUYMTLQWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-2H-chromen-2-one. This can be achieved through the bromination of 2H-chromen-2-one using bromine in the presence of a suitable solvent like acetic acid.

    Amidation Reaction: The brominated chromenone is then subjected to an amidation reaction with 2-fluoroaniline. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the chromene core or the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets within cells. The compound can bind to specific proteins, altering their function and triggering a cascade of biochemical events. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Dimethoxy substituents (e.g., 2,4-dimethoxyphenyl) extend π-conjugation, improving nonlinear optical (NLO) properties, as observed in related coumarin derivatives .
  • Aliphatic groups (e.g., 2-methylcyclohexyl) significantly boost lipophilicity, impacting membrane permeability .

Biological Activity

6-Bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound's unique structure, which includes a bromo substituent and a fluorophenyl group, suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The molecular formula of this compound is C15H11BrFNO3. It has a molecular weight of approximately 358.16 g/mol. The compound typically appears as a pale yellow solid with a melting point ranging from 203°C to 205°C. Its solubility varies depending on the solvent polarity, making it suitable for various biological assays.

PropertyValue
Molecular FormulaC15H11BrFNO3
Molecular Weight358.16 g/mol
Melting Point203°C - 205°C
SolubilityVaries with solvent

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show potent activity against MCF-7 breast cancer cells, with IC50 values around 68.4 μM . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation.

In vitro studies on similar chromene derivatives have shown promising results:

  • Cytotoxicity : Compounds derived from chromene structures have been reported to induce apoptosis in leukemia and breast cancer cells.
  • Mechanism : The presence of electron-withdrawing groups (like bromine and fluorine) enhances the electrophilicity of the compound, facilitating interactions with biological targets.

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been explored. Studies have shown that compounds similar to this compound possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective derivatives range from 0.22 to 0.25 μg/mL .

Key findings include:

  • Antibacterial Efficacy : Chromene derivatives demonstrate significant inhibition of biofilm formation.
  • Synergistic Effects : Some derivatives show enhanced activity when combined with standard antibiotics like ciprofloxacin.

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • Study : A series of chromenone derivatives were synthesized and evaluated for their anticancer properties.
    • Results : The most active compound exhibited an IC50 value of 68.4 ± 3.9 μM against MCF-7 cells, indicating substantial potential for further development as an anticancer agent .
  • Antimicrobial Evaluation :
    • Study : Various chromene derivatives were tested for their antimicrobial properties.
    • Findings : Compound 7b showed the highest activity with MIC values significantly lower than those of traditional antibiotics, suggesting strong potential as a new antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves a multi-step approach:

  • Coumarin core formation : The 2-oxo-2H-chromene-3-carboxamide scaffold is synthesized via Pechmann or Kostanecki–Robinson reactions, followed by bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
  • Substitution with 2-fluorophenyl : The N-(2-fluorophenyl) group is introduced via amide coupling between the carboxylic acid derivative of the brominated coumarin and 2-fluoroaniline. This step often employs coupling agents like EDCI/HOBt in dry DMF or dichloromethane .
  • Purification : Flash column chromatography (silica gel) and recrystallization (e.g., acetone/ethanol) are used to isolate high-purity crystals suitable for X-ray diffraction .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR and IR spectroscopy : 1^1H and 13^{13}C NMR confirm the substitution pattern and amide bond formation, while IR identifies carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) .
  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) resolves the planar chromene ring system and intermolecular interactions. SHELXL software refines structures, addressing hydrogen bonding (O—H⋯O) and π-π stacking . Data collection parameters (e.g., monoclinic P21_1/n space group, β = 92.127°) ensure accurate unit cell determinations .

Q. How does the bromo substituent influence the compound’s electronic properties?

The electron-withdrawing bromine at the 6-position increases electrophilicity of the coumarin core, enhancing reactivity in nucleophilic substitutions. It also affects UV-Vis absorption spectra, shifting λmax_{max} due to conjugation effects .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the coumarin scaffold be addressed?

Regioselective bromination is achieved by:

  • Controlling reaction conditions : Lower temperatures (0–5°C) and inert atmospheres minimize side reactions.
  • Directing groups : Pre-existing substituents (e.g., the 3-carboxamide) guide bromination to the 6-position via steric and electronic effects .
  • Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices or molecular electrostatic potentials .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

  • Data collection optimization : High-resolution datasets (θ > 25°) and multi-scan absorption corrections (e.g., SADABS) reduce noise .
  • Refinement in SHELXL : Use of restraints (e.g., SIMU, DELU) and exclusion of solvent regions improve model accuracy. For twinned crystals, twin-law refinement (BASF parameter) is applied .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C—H⋯O, π-π) to validate packing arrangements .

Q. How do substituents (bromo, 2-fluorophenyl) affect biological activity in structure-activity relationship (SAR) studies?

  • Bromo group : Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) and stabilizes halogen bonds with protein residues .
  • 2-Fluorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane permeability. Ortho-substitution reduces steric hindrance compared to para-fluorinated analogs .
  • Comparative studies : Analogues lacking bromine or fluorine show reduced anti-cancer activity in MTT assays, confirming their SAR roles .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Molecular docking : Identifies binding modes with biological targets (e.g., PARP-1) using AutoDock Vina .
  • Reactivity descriptors : Fukui functions and local softness (calculated via Gaussian) highlight electrophilic centers for SNAr reactions .
  • Solvent effects : COSMO-RS simulations optimize reaction solvents (e.g., DMF vs. THF) for yield improvements .

Data Contradictions and Resolution

Q. How can conflicting reports on reaction yields be resolved?

  • Reproducibility checks : Validate reported conditions (e.g., base strength, solvent purity). For example, K2_2CO3_3 in DMF may outperform NaH in THF due to better deprotonation .
  • Scale effects : Milligram-scale syntheses may report lower yields than microscale automated platforms. Optimization via Design of Experiments (DoE) identifies critical parameters .

Q. Why do crystallographic studies report varying hydrogen-bonding patterns?

  • Solvent inclusion : Dimethylformamide (DMF) solvates alter packing motifs compared to solvent-free structures .
  • Temperature effects : Data collected at 294 K vs. 100 K may show dynamic disorder in flexible groups (e.g., fluorophenyl rotation) .

Methodological Recommendations

  • Synthetic optimization : Use high-throughput screening to test bases (e.g., K2_2CO3_3, Cs2_2CO3_3) and solvents (DMF, acetonitrile) for improved yields .
  • Advanced characterization : Pair X-ray diffraction with solid-state NMR to resolve amorphous regions in polycrystalline samples .
  • Biological assays : Combine in vitro cytotoxicity studies with molecular dynamics simulations to correlate SAR with target binding kinetics .

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